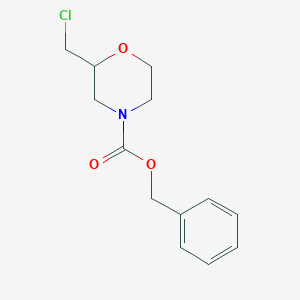
Benzyl 2-(chloromethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
Benzyl 2-(chloromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-(chloromethyl)morpholine-4-carboxylate are not fully detailed in the search results. It is known that the compound has a molecular weight of 269.72 g/mol .Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
Benzyl 2-(chloromethyl)morpholine-4-carboxylate is involved in the synthesis of various chemical compounds, displaying a range of physicochemical properties. For instance, it's used in the production of 4-benzyl-4-methylmorpholinium-based ionic liquids, which show varying physicochemical properties, cytotoxicity, and biodegradability, depending on the anion used (Pernak et al., 2011). Furthermore, its derivatives are employed in the synthesis of optically active 3-morpholinecarboxylic acid and its analogues, showcasing the compound's utility in creating stereochemically complex structures (Kogami & Okawa, 1987).
Applications in Material Science
In the field of material science, Benzyl 2-(chloromethyl)morpholine-4-carboxylate finds application in the synthesis of polymer-rare earth complexes, which exhibit strong fluorescence emission due to an "Antenna Effect" (Gao, Fang, & Men, 2012). Additionally, it's used in creating polyesteramides with pendant functional groups, highlighting its role in the development of polymers with specific functionalities (Veld, Dijkstra, & Feijen, 1992).
Applications in Solar Energy
In the context of renewable energy, derivatives of Benzyl 2-(chloromethyl)morpholine-4-carboxylate are used in dye-sensitized solar cells to improve photoelectric conversion efficiency, demonstrating the compound's role in enhancing renewable energy technologies (Wu et al., 2009).
Structural Studies and Chemical Reactions
Moreover, this compound is involved in the study of hydrogen-bonded polymeric structures in morpholinium salts of benzoic acid analogues, indicating its significance in structural chemistry and molecular design (Smith & Lynch, 2016). It also plays a crucial role in the synthesis of novel chemical structures like 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, further emphasizing its utility in complex chemical syntheses (King & Martin, 1991).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-(chloromethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGBNJENFMBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(chloromethyl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



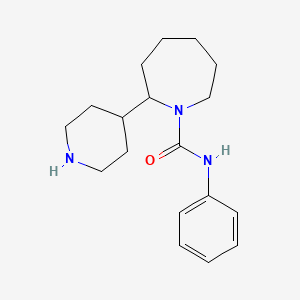

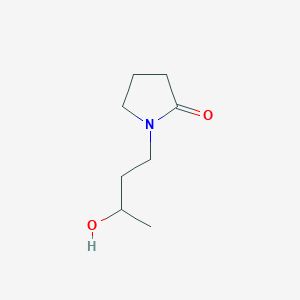
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)
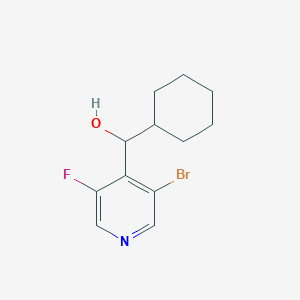
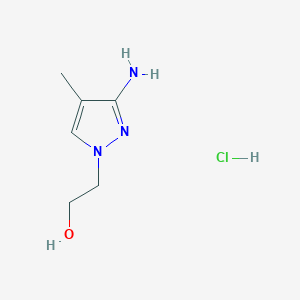
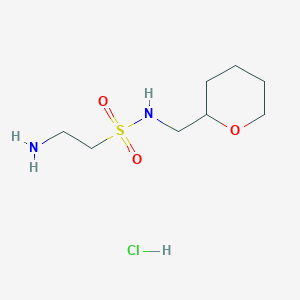
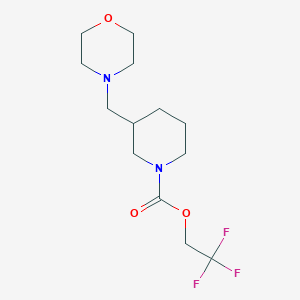
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)
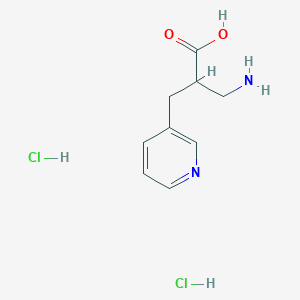
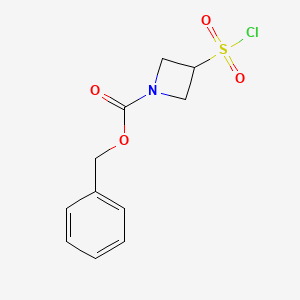
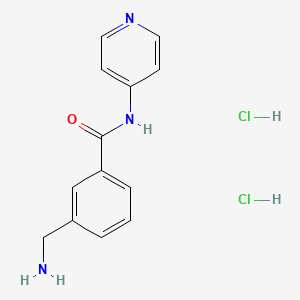
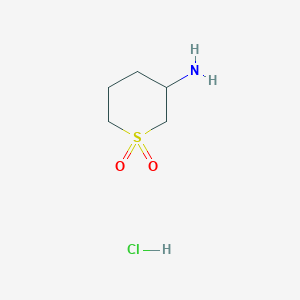
![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)